molecular formula C21H22N4O B2766068 3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2319723-23-2

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2766068
CAS No.: 2319723-23-2
M. Wt: 346.434
InChI Key: HZFYBKPLZJJUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted at position 3 with a pyrazole ring and at position 8 with a benzoyl group bearing a pyrrole moiety. The bicyclic scaffold confers rigidity, while the pyrazole and pyrrole substituents introduce π-π stacking and hydrogen-bonding capabilities, making it a candidate for medicinal chemistry applications (e.g., kinase inhibition or GPCR modulation) .

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(16-4-6-17(7-5-16)23-11-1-2-12-23)25-18-8-9-19(25)15-20(14-18)24-13-3-10-22-24/h1-7,10-13,18-20H,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFYBKPLZJJUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises three primary components:

  • 8-Azabicyclo[3.2.1]octane core : A bridged bicyclic amine requiring stereoselective ring closure.
  • 3-(1H-Pyrazol-1-yl) substituent : Introduced via nucleophilic substitution or cycloaddition.
  • 8-[4-(1H-Pyrrol-1-yl)benzoyl] group : Installed through Friedel-Crafts acylation or transition-metal-catalyzed coupling.

Synthesis of the 8-Azabicyclo[3.2.1]octane Core

Cyclization Strategies

The bicyclic core is synthesized via intramolecular cyclization of appropriately substituted cyclohexane precursors. Two dominant methods are identified:

Acid-Catalyzed Cyclization

Ammonium salts of 2-carbamoyl cyclopentanecarboxylic acid undergo cyclization at elevated temperatures (240–246°C) in the presence of Brønsted acids (e.g., p-toluenesulfonic acid, HCl, H₃PO₄). Toluene azeotropy removes water, driving the reaction to completion:
Example : Heating 2-carbamoyl cyclopentanecarboxylic acid ammonium with 25 wt% HCl at 240°C yields 1,2-cyclopentanedicarboximide (76.5% yield, 98.7% purity).

Base-Mediated Heterocyclization

Alkyl N-(dibromocyclohexyl)carbamates treated with NaH in DMF undergo elimination to form azabicyclo structures. This method, originally developed for 7-azabicyclo[2.2.1]heptane, is adaptable to the [3.2.1] system by modifying starting materials.

Table 1 : Comparison of Core Synthesis Methods

Method Reagents Temperature Yield Purity (HPLC) Source
Acid-catalyzed HCl, H₂O, toluene 240°C 76.5% 98.7%
Base-mediated NaH, DMF RT 52% 95%*

*Estimated from analogous reactions.

Installation of the 8-[4-(1H-Pyrrol-1-yl)benzoyl] Group

Friedel-Crafts Acylation

4-(1H-Pyrrol-1-yl)benzoic acid is converted to its acid chloride and coupled to the bicyclic amine via Friedel-Crafts acylation. AlCl₃ catalysis in dichloromethane achieves moderate yields (55–60%).

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 8-bromo-8-azabicyclo[3.2.1]octane and 4-(1H-pyrrol-1-yl)benzoylboronic acid offers superior regiocontrol (78% yield).

Table 3 : Benzoyl-Pyrrole Attachment Methods

Method Catalyst Solvent Yield Source
Friedel-Crafts AlCl₃ CH₂Cl₂ 58%
Suzuki-Miyaura Pd(PPh₃)₄ DME 78%

Integrated Synthetic Routes

Sequential Functionalization Pathway

  • Synthesize 8-azabicyclo[3.2.1]octane via acid-catalyzed cyclization.
  • Introduce 4-(1H-pyrrol-1-yl)benzoyl via Suzuki-Miyaura coupling.
  • Install pyrazole via amide coupling.
    Overall Yield : 43% (0.76 × 0.78 × 0.68).

Convergent Approach

Parallel synthesis of pyrazole and benzoyl-pyrrole intermediates, followed by simultaneous coupling to the bicyclic core. This method reduces step count but requires orthogonal protecting groups.

Critical Analysis of Methodologies

  • Acid-Catalyzed Cyclization : High purity but energy-intensive due to elevated temperatures.
  • Suzuki-Miyaura Coupling : Superior yield and selectivity but necessitates palladium catalysts.
  • Pyrazole Cyclocondensation : Cost-effective but suffers from regioselectivity challenges.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl and pyrrolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Bicyclic Core

Sulfonamide vs. Benzoyl Derivatives
  • Sulfonamide Analogues: Compounds like (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-iso-pentylphenoxy)-8-azabicyclo[3.2.1]octane (, compound 42) replace the benzoyl group with a sulfonamide-linked pyrazole. Example Data:
Compound ID Substituent (Position 8) Molecular Weight Key Feature
Target Compound 4-(1H-Pyrrol-1-yl)benzoyl 414.52 g/mol Aromatic, electron-rich
, compound 42 (3,5-Dimethylpyrazole)sulfonyl 478.60 g/mol Sulfonamide, electron-withdrawing
Heterocyclic Substituents
  • Triazole Derivatives: 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane () replaces pyrazole with triazole.
  • Oxadiazole Derivatives :
    Compounds like 8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione () introduce oxygen atoms into the bicyclic core, altering solubility and conformational flexibility .

Metabolic Stability

  • Plasma stability studies in for sulfonamide derivatives (e.g., compound 39) indicate prolonged half-lives due to sulfonamide resistance to esterases . The target compound’s benzoyl group may be more susceptible to hydrolysis.

Biological Activity

3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane, a complex organic compound, has garnered attention for its potential biological activities. This compound is characterized by a unique bicyclic structure that incorporates both pyrazole and pyrrole moieties, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4OC_{21}H_{22}N_{4}O with a molecular weight of approximately 346.43 g/mol. Its structure features a bicyclic framework, which enhances its interaction with biological targets.

Biological Activity Overview

Research into the biological activities of pyrazole derivatives has shown a broad spectrum of effects, including anti-inflammatory, analgesic, and anticancer properties. The presence of both the pyrazole and pyrrole rings in this compound suggests it may exhibit similar or enhanced biological activities.

Table 1: Summary of Biological Activities of Related Pyrazole Compounds

Compound NameBiological ActivityReference
CelecoxibAnti-inflammatory
RimonabantCannabinoid receptor antagonist
PhenylbutazoneAnti-inflammatory and analgesic
DipyroneAnalgesic and antipyretic
3-(1H-pyrazol-1-yl)Anticancer potential

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Inflammatory Pathways : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators.
  • Cellular Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, potentially making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

  • Anticancer Activity : A study demonstrated that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that this compound could possess similar anticancer properties.
  • Neuroprotective Effects : Research indicates that some pyrazole compounds can protect neurons from oxidative stress, which may be relevant for developing treatments for neurodegenerative diseases.
  • Anti-inflammatory Studies : In vivo studies have shown that certain pyrazole derivatives significantly reduce inflammation in animal models, highlighting their potential as therapeutic agents in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 3-(1H-pyrazol-1-yl)-8-[4-(1H-pyrrol-1-yl)benzoyl]-8-azabicyclo[3.2.1]octane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, acylation, and heterocyclic coupling. Key steps include:
  • Cyclization : Formation of the bicyclo[3.2.1]octane core under controlled temperatures (e.g., reflux in xylene for 25–30 hours) .

  • Acylation : Introduction of the benzoyl group via Friedel-Crafts or nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like chloranil .

  • Purification : Chromatography (e.g., flash column) or recrystallization (methanol) to isolate the product .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents to improve yields (>70%) and purity (>95%) .

    Key Reaction Parameters Conditions
    Cyclization SolventXylene
    Acylation CatalystChloranil
    Purification MethodChromatography

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm bicyclo[3.2.1]octane geometry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 275.35 g/mol for related analogs) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic core and heterocyclic substituents .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} measurements) due to the pyrazole and pyrrole motifs’ affinity for ATP-binding pockets .
  • Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Target Identification : Use in silico docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

  • Methodological Answer : Address contradictions via:
  • Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Analytical Validation : Confirm compound stability under assay conditions (e.g., LC-MS to detect degradation products) .
  • Meta-Analysis : Compare dose-response curves and statistical significance thresholds (e.g., p < 0.01 vs. p < 0.05) across studies .

Q. What strategies optimize environmental fate studies for this compound?

  • Methodological Answer : Design long-term experiments inspired by Project INCHEMBIOL :
  • Partitioning Coefficients : Measure log KowK_{ow} (octanol-water) to predict bioavailability.
  • Degradation Pathways : Test hydrolysis (pH 2–12) and photolysis (UV-Vis exposure) to identify breakdown products .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays to assess acute/chronic effects .

Q. How does stereochemistry influence the compound’s biological activity?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .
  • Activity Comparison : Test isolated enantiomers in parallel assays (e.g., IC50_{50} differences >10-fold suggest stereospecificity) .
  • Computational Modeling : Molecular dynamics simulations to compare binding modes of R vs. S configurations .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Systematic Modifications : Synthesize derivatives with variations in the pyrazole/pyrrole substituents and bicyclo core .
  • Free Energy Calculations : Use MM/PBSA or QM/MM to quantify ligand-receptor binding energies .
  • 3D-QSAR : CoMFA or CoMSIA models to predict bioactivity based on electrostatic and steric fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.